molecular formula C18H11Cl2N3O3S3 B608908 USP7/USP47 inhibitor CAS No. 1247825-37-1

USP7/USP47 inhibitor

Cat. No.: B608908
CAS No.: 1247825-37-1
M. Wt: 484.384
InChI Key: GUDJFFQZIISQJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “USP7/USP47 inhibitor” refers to a class of small molecules designed to inhibit the activity of ubiquitin-specific protease 7 (USP7) and ubiquitin-specific protease 47 (USP47). These enzymes are part of the deubiquitinating enzyme family, which plays a crucial role in regulating protein degradation and maintaining cellular homeostasis. USP7 and USP47 are involved in various cellular processes, including DNA repair, cell cycle regulation, and immune response. Inhibition of these enzymes has shown potential in cancer therapy by stabilizing tumor suppressor proteins and promoting the degradation of oncogenic proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of USP7/USP47 inhibitors typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common approach is to start with a core scaffold, such as a benzamide or pyrimidine derivative, and introduce various substituents to enhance potency and selectivity. Reaction conditions often involve the use of organic solvents, catalysts, and protective groups to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of USP7/USP47 inhibitors follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as crystallization and chromatography. Process development also focuses on minimizing waste and ensuring compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

USP7/USP47 inhibitors undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper iodide.

    Solvents: Dimethyl sulfoxide, tetrahydrofuran

Major Products Formed

The major products formed from these reactions are typically the desired USP7/USP47 inhibitors with specific functional groups that enhance their binding affinity and selectivity towards the target enzymes .

Scientific Research Applications

Cancer Treatment

Inhibition of Tumor Growth:

  • Selective inhibitors of USP7 and USP47 have shown potential in reducing tumor growth by stabilizing p53 levels and enhancing apoptosis in various cancer cell lines. For example, compound P217564 has demonstrated improved potency in inhibiting USP7, leading to significant down-regulation of oncogenic proteins and enhanced anti-tumor effects in xenograft models .

Case Study: Multiple Myeloma

  • Compound 1, a dual inhibitor of USP7 and USP47, exhibited modest activity against multiple myeloma in vivo, highlighting its potential as a cancer therapeutic .

Combination Therapies:

  • The combination of USP7 inhibitors with immunotherapeutic agents has shown promise. For instance, inhibiting USP7 can enhance the efficacy of immune checkpoint inhibitors by reprogramming the tumor microenvironment, promoting anti-tumor immune responses .

Overcoming Drug Resistance

Targeting Tyrosine Kinase Inhibitor Resistance:

  • Research indicates that targeting USP47 can effectively overcome resistance to tyrosine kinase inhibitors in CML. Inhibitors like P22077 have demonstrated cytotoxic effects on CML cells regardless of TKI resistance status, suggesting a new avenue for treatment .

Detailed Data Tables

Inhibitor Target Cancer Type Mechanism Outcome
Compound 1USP7/USP47Multiple MyelomaStabilizes p53; induces apoptosisModest activity in xenograft models
P217564USP7Various cancersCovalent modification of active siteDurable biological responses
P22077USP7/USP47Chronic Myelogenous LeukemiaImpairs TKI-resistant cell proliferationEliminates leukemia stem cells
FT671USP7Lung CancerTargets dynamic region near catalytic coreSuppresses tumor development

Mechanism of Action

The mechanism of action of USP7/USP47 inhibitors involves binding to the active site of the enzymes, thereby preventing them from deubiquitinating their target proteins. This leads to the accumulation of ubiquitinated proteins, which are subsequently degraded by the proteasome. The inhibition of USP7 stabilizes tumor suppressor proteins such as p53, while the inhibition of USP47 affects various cellular pathways, including DNA repair and immune response .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to USP7/USP47 inhibitors include other deubiquitinating enzyme inhibitors, such as:

Uniqueness

USP7/USP47 inhibitors are unique due to their dual-targeting capability, which allows them to simultaneously inhibit both USP7 and USP47. This dual inhibition can lead to enhanced therapeutic effects, particularly in cancer treatment, by affecting multiple cellular pathways and promoting the degradation of oncogenic proteins .

Biological Activity

Ubiquitin-specific proteases (USPs), particularly USP7 and USP47, have garnered attention for their roles in various biological processes, including cancer progression and inflammation. This article delves into the biological activity of USP7/USP47 inhibitors, highlighting their mechanisms, effects on cellular pathways, and potential therapeutic applications based on recent research findings.

Overview of USP7 and USP47

USP7 (also known as HAUSP) is primarily involved in regulating the stability of several key proteins, including p53 and MDM2, which are crucial in cell cycle control and apoptosis. USP47 , closely related to USP7, also plays significant roles in cancer biology and inflammation. Both enzymes function as deubiquitinases (DUBs), removing ubiquitin from target proteins and thus influencing their degradation and activity.

The biological activities of USP7 and USP47 inhibitors can be summarized as follows:

  • Inhibition of Tumor Growth : In various cancer models, inhibition of USP7 or USP47 has been shown to reduce cell viability and suppress tumor growth. For instance, studies have indicated that dual inhibition of both DUBs can decrease colony formation in p53-positive cancer cells by approximately 50% compared to controls .
  • Regulation of the NLRP3 Inflammasome : Both DUBs are implicated in the activation of the NLRP3 inflammasome, a critical component of the immune response. Inhibition of USP7 and USP47 has been shown to block inflammasome formation, reducing the release of pro-inflammatory cytokines such as IL-1β and IL-18 .
  • Impact on DNA Damage Repair : USP47 has been identified as a regulator of DNA base excision repair through its interaction with Polβ. Inhibition of USP47 leads to decreased levels of Polβ, impairing DNA repair mechanisms and enhancing the cytotoxic effects of chemotherapeutic agents .

Case Studies

  • Cancer Immunotherapy : Research has demonstrated that inhibitors like FT671 and FT827 can effectively target USP7 in vitro and in vivo. These compounds destabilize MDM2 substrates, leading to increased p53 levels and enhanced transcription of p53 target genes, ultimately suppressing tumor development in mouse models .
  • Chronic Myelogenous Leukemia (CML) : The role of USP47 in CML has been highlighted through studies showing that its knockdown significantly inhibits proliferation in both TKI-sensitive and resistant cell lines. The inhibitor P22077 was particularly effective in eliminating leukemia stem/progenitor cells in CML models .

Research Findings

StudyCompoundKey Findings
VariousDual inhibition reduces colony formation by ~50% in p53-positive cells.
P22077Blocks inflammasome activation; reduces IL-1β release.
FT671/FT827Inhibits tumor growth via MDM2 destabilization; enhances p53 activity.
P22077Impairs DNA repair by downregulating Polβ; enhances chemotherapy efficacy.
P22077Effective against CML cells regardless of TKI resistance; targets leukemia stem cells.

Q & A

Q. What biochemical assays are most reliable for evaluating USP7/USP47 inhibitor activity and selectivity?

Basic
The Ub-AMC (ubiquitin-7-amido-4-methylcoumarin) assay is widely used to measure deubiquitinase (DUB) activity by quantifying the release of fluorescent AMC upon substrate cleavage . For high-throughput screening (HTS), the Ub-PLA2 (phospholipase A2) reporter assay provides a luminescent readout, enabling rapid identification of inhibitors like trisubstituted thiophene-based compounds (EC50 = 4.2 µM for USP7) . Selectivity is validated against panels of DUBs (e.g., USP2, USP5, USP8) and cysteine proteases, with compounds such as this compound-1 showing >31.6 µM EC50 for off-target enzymes .

Q. How can structural insights guide the design of selective USP7 vs. USP47 inhibitors?

Advanced
USP7 and USP47 share 48% sequence identity but differ in substrate-binding loops and catalytic domain conformations. USP7’s unique “switching loop” (residues 283–295) and Tyr465/Tyr514 positioning create distinct binding pockets, enabling selective inhibitors like FT671 (IC50 = 0.34 nM) to avoid USP47 . Allosteric inhibitors (e.g., compound 4, IC50 = 1.5 nM) exploit a binding site 5 Å from Cys223, achieving >10,000-fold selectivity over USP47 . Structural optimization via X-ray crystallography and molecular docking refines interactions, as seen in the evolution of P5091 (EC50 = 4.2 µM) to compound 10 (EC50 = 0.42 µM) .

Q. How should researchers resolve contradictions in inhibitor selectivity profiles across studies?

Advanced
Discrepancies often arise from assay conditions (e.g., Ub-AMC vs. cellular target engagement) or compound batches. For example, P22077 was reported as a USP7-selective inhibitor (EC50 = 8.6 µM) in biochemical assays but also inhibits USP47 (EC50 = 8.74 µM) in cellular models . To validate, combine orthogonal methods:

  • Ub-VME labeling : Confirms target engagement in cells (e.g., compound 9’s specificity for USP7) .
  • Knockout models : USP7 KO cells eliminate on-target effects, as shown for trisubstituted thiophene inhibitors .
  • Proteome-wide profiling : DIA/DIA-NN mass spectrometry identifies off-target DUBs, resolving false positives in Fragpipe analyses .

Q. What in vivo models are critical for validating this compound efficacy?

Advanced

  • Xenograft models : Compound 1 (dual this compound) reduced tumor growth in multiple myeloma and B-cell leukemia models via p53 stabilization and Polβ degradation .
  • USP7 knockout mice : Used to confirm on-target effects, such as apoptosis induction in multiple myeloma .
  • Pharmacodynamic markers : Measure p53, HDM2, or Polβ levels in tumor lysates post-treatment to correlate target modulation with efficacy .

Q. How do medicinal chemistry strategies improve inhibitor pharmacokinetics (PK)?

Advanced

  • Solubility optimization : Compound 4’s pyridazine ring modifications enhanced aqueous solubility while maintaining nM potency .
  • Metabolic stability : Replacing metabolically labile groups (e.g., methyl esters) in compound 1 analogues reduced hepatic clearance .
  • Covalent vs. reversible mechanisms : Cyano-indenopyrazine (reversible, IC50 = 424 nM) avoids off-target reactivity seen in covalent inhibitors (e.g., compound 7) .

Q. What methods mitigate off-target effects in this compound studies?

Advanced

  • Broad-spectrum profiling : Screen against 63 proteases and 49 kinases at 10 µM to exclude pan-assay interference, as done for compound 4 .
  • Isozyme-specific substrates : Use K48- vs. K63-linked ubiquitin chains to differentiate USP7 (cleaves K11/K48/K63) from USP47 (prefers K48) .
  • Time-dependent inhibition assays : Covalent inhibitors (e.g., P22077) require pre-incubation to distinguish specific Cys223 modification from non-specific binding .

Q. How can pharmacological inhibitors dissect USP7 vs. USP47 roles in DNA repair?

Advanced

  • Selective inhibitors : USP7-IN-7 (IC50 < 10 nM) stabilizes p53 without affecting USP47-dependent Polβ .
  • Dual inhibitors : Compound 14 accelerates Polβ degradation in HeLa cells, linking USP47 inhibition to impaired base excision repair .
  • Knockdown/rescue experiments : USP47 siRNA combined with P5091 (this compound) confirms YAP stabilization is USP47-dependent .

Q. What are key pitfalls in interpreting IC50/EC50 values for USP7/USP47 inhibitors?

Basic

  • Assay variability : IC50 values for PR-619 range from 0.51 µM (Ub-Y59AFCouK-sfGFP assay) to 8.0 µM (Ub-AMC) due to substrate differences .
  • Cellular vs. biochemical activity : P5091’s EC50 = 4.2 µM in biochemical assays but requires 10–20 µM in cells due to permeability barriers .
  • Redox interference : Thiol-reactive compounds (e.g., P22077) may artifactually inhibit DUBs in reducing environments .

Properties

IUPAC Name

4-cyano-5-(3,5-dichloropyridin-4-yl)sulfanyl-N-(4-methylsulfonylphenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3O3S3/c1-29(25,26)12-4-2-11(3-5-12)23-17(24)15-6-10(7-21)18(27-15)28-16-13(19)8-22-9-14(16)20/h2-6,8-9H,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDJFFQZIISQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(S2)SC3=C(C=NC=C3Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared according to the procedure described for example 44 from 5-[(3,5-dichloro-4-pyridyl)sulfanyl]-4-cyano-thiophene-2-carboxylic acid (47 mg, 0.14 mmol) from step C of example 203 and 4-methylsulfonylaniline (26.0 mg, 0.15 mmol). The crude material was purified by reverse phase HPLC and the title compound was obtained as a yellow solid (3.5 mg, 5% yield). MS m/z: 484.94, 485.94 [M+H]+.
Name
5-[(3,5-dichloro-4-pyridyl)sulfanyl]-4-cyano-thiophene-2-carboxylic acid
Quantity
47 mg
Type
reactant
Reaction Step One
Quantity
26 mg
Type
reactant
Reaction Step Two
Name
Yield
5%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.